3-(2-Ethylphenyl)prop-2-en-1-ol
Description
3-(2-Ethylphenyl)prop-2-en-1-ol is an allylic alcohol characterized by a propenol backbone substituted with a 2-ethylphenyl group at the third carbon. The ethyl group at the ortho position of the phenyl ring introduces steric and electronic effects distinct from smaller substituents, influencing reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(E)-3-(2-ethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-8,12H,2,9H2,1H3/b8-5+ |
InChI Key |
AYNZTKNTYKKVBT-VMPITWQZSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1/C=C/CO |
Canonical SMILES |
CCC1=CC=CC=C1C=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with allyl bromide in the presence of a base, such as potassium carbonate, to form the corresponding allylic alcohol. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of 3-(2-Ethylphenyl)prop-2-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-Ethylcinnamaldehyde or 2-Ethylcinnamic acid.
Reduction: 3-(2-Ethylphenyl)propan-1-ol.
Substitution: 3-(2-Ethylphenyl)prop-2-en-1-chloride.
Scientific Research Applications
3-(2-Ethylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3-(2-Ethylphenyl)prop-2-en-1-ol, highlighting substituent effects on molecular properties and synthesis:
Key Observations:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl, Br) increase the acidity of the allylic alcohol due to inductive effects, enhancing its participation in nucleophilic reactions. For example, chloro-substituted analogs (e.g., 9d) are used in Overman rearrangements to synthesize chromenes . Methoxy derivatives (e.g., 1r) are intermediates in carboligation reactions .
Steric Considerations :
The ethyl group in 3-(2-Ethylphenyl)prop-2-en-1-ol introduces greater steric hindrance compared to methyl or halogens, which may reduce reaction rates in sterically sensitive processes (e.g., catalytic hydrogenation or enzyme-mediated transformations) .
Synthetic Methodologies: Reduction of Propargyl Esters: Analog 9d was synthesized via reduction of ethyl prop-2-enoate esters using LiAlH₄, achieving high yields (93%) .
Physical Properties: Solubility: Methoxy and methyl groups enhance solubility in polar solvents (e.g., ethanol), whereas halogenated analogs exhibit lower solubility due to increased molecular weight and hydrophobicity . Melting Points: Chloro- and bromo-substituted derivatives (e.g., 9d, 36) are typically solids at room temperature, while methyl- or ethyl-substituted analogs may exist as oils or low-melting solids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
